1,5-Hexadiene-2,5-diol
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Overview
Description
1,5-Hexadiene-2,5-diol is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-2,5-diol can be synthesized through several methods. One common laboratory-scale preparation involves the pinacolic reduction of acrolein. This method uses a reducing agent to convert acrolein into this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques
Chemical Reactions Analysis
Types of Reactions: 1,5-Hexadiene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the hexadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hexadiene-2,5-dione.
Reduction: Formation of hexane-2,5-diol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
1,5-Hexadiene-2,5-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,5-Hexadiene-2,5-diol exerts its effects depends on the specific reaction or applicationFor example, in catalytic hydrogenation, the double bonds are reduced, leading to the formation of saturated compounds .
Comparison with Similar Compounds
1,5-Hexadiene: A related compound with a similar backbone but without hydroxyl groups.
2,5-Dimethyl-1,5-hexadiene: Another related compound with methyl groups attached to the hexadiene backbone.
Uniqueness: 1,5-Hexadiene-2,5-diol is unique due to the presence of both double bonds and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
89071-86-3 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hexa-1,5-diene-2,5-diol |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |
InChI Key |
RZXDTJIXPSCHCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=C)O)O |
Origin of Product |
United States |
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